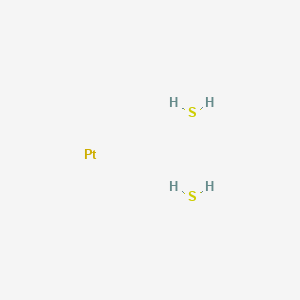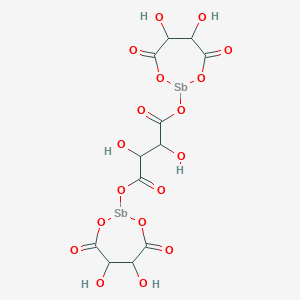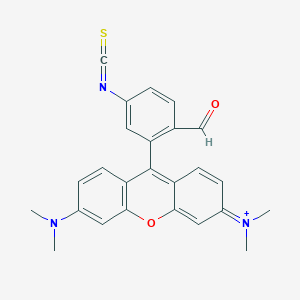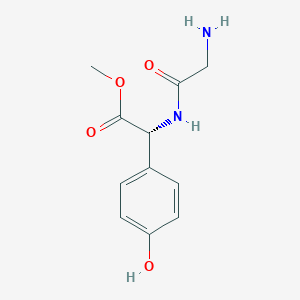
(S)-3-(((9H-fluoren-9-yl)methyl)thio)-2-(((allyloxy)carbonyl)amino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(((9H-fluoren-9-yl)methyl)thio)-2-(((allyloxy)carbonyl)amino)propanoic acid is a complex organic compound with a unique structure that combines a fluorenylmethyl group, a sulfanyl group, and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(((9H-fluoren-9-yl)methyl)thio)-2-(((allyloxy)carbonyl)amino)propanoic acid typically involves multiple steps. One common approach is to start with the fluorenylmethyl group, which is then functionalized with a sulfanyl group. The propanoic acid moiety is introduced through a series of reactions that may include esterification, amidation, and deprotection steps. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for better control over reaction conditions and can lead to higher efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is also common to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(((9H-fluoren-9-yl)methyl)thio)-2-(((allyloxy)carbonyl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxylic acid to an alcohol.
Substitution: The fluorenylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carboxylic acid can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (S)-3-(((9H-fluoren-9-yl)methyl)thio)-2-(((allyloxy)carbonyl)amino)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to undergo specific chemical reactions makes it useful for labeling and tracking biomolecules in various assays.
Medicine
In medicine, this compound has potential applications as a drug candidate or a drug delivery agent. Its unique structure allows for the modification of its pharmacokinetic and pharmacodynamic properties, making it a promising candidate for further development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it valuable in the synthesis of polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (S)-3-(((9H-fluoren-9-yl)methyl)thio)-2-(((allyloxy)carbonyl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modification of enzyme activity or protein function. The fluorenylmethyl group can interact with hydrophobic pockets in proteins, affecting their structure and function. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-3-{[(9H-fluoren-9-yl)methyl]sulfanyl}-2-amino-propanoic acid
- (2S)-3-{[(9H-fluoren-9-yl)methyl]sulfanyl}-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid
- (2S)-3-{[(9H-fluoren-9-yl)methyl]sulfanyl}-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid
Uniqueness
What sets (S)-3-(((9H-fluoren-9-yl)methyl)thio)-2-(((allyloxy)carbonyl)amino)propanoic acid apart from similar compounds is its specific combination of functional groups. The presence of the fluorenylmethyl group, sulfanyl group, and propanoic acid moiety in a single molecule provides unique reactivity and interaction profiles, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
(2S)-3-(9H-fluoren-9-ylmethylsulfanyl)-2-(prop-2-enoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-2-11-26-21(25)22-19(20(23)24)13-27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,22,25)(H,23,24)/t19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSZBDPVJSUUQY-LJQANCHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC(CSCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N[C@H](CSCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4H-1-Benzopyran-4-one, 3-[[2-O-D-apio-beta-D-furanosyl-beta-D-galactopyranosyl]oxy]-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-](/img/structure/B8086185.png)



